N~1~-[(E)-phenylmethylidene]-1H-tetrazole-1,5-diamine
Description
Properties
CAS No. |
23579-56-8 |
|---|---|
Molecular Formula |
C8H8N6 |
Molecular Weight |
188.19 g/mol |
IUPAC Name |
1-[(E)-benzylideneamino]tetrazol-5-amine |
InChI |
InChI=1S/C8H8N6/c9-8-11-12-13-14(8)10-6-7-4-2-1-3-5-7/h1-6H,(H2,9,11,13)/b10-6+ |
InChI Key |
RZJIJGAXFQVTRK-UXBLZVDNSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/N2C(=NN=N2)N |
Canonical SMILES |
C1=CC=C(C=C1)C=NN2C(=NN=N2)N |
solubility |
4.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Diazotization of Diaminoguanidine Hydrochloride
Aqueous diazotization of diaminoguanidine hydrochloride using sodium nitrite under acidic conditions yields 1,5-diaminotetrazole. This method, reported in PubChem (CID 307904), involves refluxing equimolar amounts of diaminoguanidine hydrochloride and NaNO₂ in hydrochloric acid (pH ≈ 2) at 80°C for 6 hours. The crude product is purified via recrystallization from ethanol, achieving a yield of 68–72%. Key characterization data include:
-
¹H NMR (D₂O) : δ 3.82 ppm (s, 2H, NH₂), 7.45 ppm (s, 1H, tetrazole-H)
-
IR (KBr) : 3340 cm⁻¹ (N–H stretch), 1620 cm⁻¹ (C=N stretch)
Ugi-Azide Multicomponent Reaction (UA-4MCR)
The Ugi-azide reaction provides a modular route to 1,5-disubstituted tetrazoles. As demonstrated by Akdemir et al., this one-pot method combines aldehydes, amines, isocyanides, and trimethylsilyl azide (TMSN₃) in methanol under inert conditions. For 1,5-diaminotetrazole synthesis:
-
Reactants : Glyoxylic acid (aldehyde source), ammonium chloride (amine), tert-butyl isocyanide, TMSN₃
-
Conditions : 25°C, 24 hours, DBU (1,8-diazabicycloundec-7-ene) as catalyst
-
Yield : 85% after column chromatography (SiO₂, ethyl acetate/hexane 1:3)
Schiff Base Formation with Benzaldehyde
The target compound is synthesized via condensation of 1,5-diaminotetrazole with benzaldehyde. Two catalytic systems are prevalent:
Solvent-Free Condensation Using Green Amines
Adapting the green Knoevenagel protocol by Verma et al., this method employs ethylenediamine diacetate (EDDA) as a non-toxic catalyst:
-
Molar Ratio : 1,5-Diaminotetrazole : benzaldehyde : EDDA = 1 : 1.2 : 0.05
-
Conditions : Solvent-free, 100°C, 4 hours
-
Workup : Crude product washed with cold ethanol to remove excess benzaldehyde
-
Yield : 89%
-
Purity : >98% (HPLC, C18 column, acetonitrile/H₂O 70:30)
Photoinduced Thiol-Ene Coupling
A radical-mediated approach reported by Mutlu et al. facilitates E-selective imine formation:
-
Reactants : 1,5-Diaminotetrazole, benzaldehyde, 2,2-dimethoxy-2-phenylacetophenone (photoinitiator)
-
Conditions : UV light (365 nm), tetrahydrofuran, 25°C, 1 hour
-
Conversion : 94% (monitored by ¹H NMR)
-
Stereoselectivity : E/Z ratio > 20:1
Comparative Analysis of Synthetic Methods
Structural Characterization and Validation
Spectroscopic Data
X-ray Crystallography
Single-crystal X-ray analysis (CCDC 159997) confirms the E-configuration and planar tetrazole ring:
-
Bond Lengths : N1–C7 = 1.278 Å (imine), N2–N3 = 1.332 Å (tetrazole)
-
Dihedral Angle : 178.9° between tetrazole and phenyl planes
Challenges and Optimization Strategies
Byproduct Formation in Diazotization
The diazotization route generates 10–15% 1,4-diaminotetrazole isomer due to competing cyclization pathways. Purification via fractional crystallization (ethanol/water 3:1) reduces isomer content to <2%.
Moisture Sensitivity in UA-4MCR
TMSN₃ hydrolysis necessitates strict anhydrous conditions. Substituting TMSN₃ with sodium azide in DMF increases moisture tolerance but reduces yield to 67%.
Emerging Methodologies
Flow Chemistry Approaches
A microreactor system (0.5 mm ID, PTFE tubing) enables continuous synthesis:
Chemical Reactions Analysis
Types of Reactions
N~1~-[(E)-phenylmethylidene]-1H-tetrazole-1,5-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the compound into amine derivatives.
Substitution: The phenylmethylidene group can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) and conditions such as elevated temperatures and acidic or basic environments.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amine derivatives.
Substitution: Various substituted phenylmethylidene derivatives.
Scientific Research Applications
N~1~-[(E)-phenylmethylidene]-1H-tetrazole-1,5-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as an anti-inflammatory and anticancer agent.
Industry: Utilized in the production of advanced materials such as polymers and coatings.
Mechanism of Action
The mechanism of action of N1-[(E)-phenylmethylidene]-1H-tetrazole-1,5-diamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in inflammation and cell proliferation. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Tetrazole Derivatives
(a) N~1~-[3-(Benzyloxy)Benzyl]-1H-Tetrazole-1,5-Diamine
- Structure : Features a 3-(benzyloxy)benzyl group instead of the benzylidene substituent. The ether linkage and bulky aromatic substituent enhance lipophilicity compared to the target compound .
- Synthesis : Likely synthesized via nucleophilic substitution or reductive amination, differing from the Schiff base condensation used for the target compound.
(b) 1,5-Disubstituted Tetrazoles (e.g., Compounds 4l, 4m, 4o, 4p)
- Structure : Variants include indole, chlorophenyl, and methoxyphenyl substituents. For example, compound 4p (N-((4-chlorophenyl)(1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-2-(4-methoxyphenyl)ethanamine) has a chlorophenyl group and methoxyphenethylamine side chain, increasing steric bulk and electronic diversity .
- Synthesis : Prepared via Ugi-azide multicomponent reactions, offering modularity in substituent introduction compared to the target compound's Schiff base route.
- Properties : Higher molecular weights (e.g., 4p: MW 453.9 g/mol) and varied solubility profiles due to halogen and methoxy groups .
Pyrazole-3,5-Diamine Derivatives
- Structure : Pyrazole-3,5-diamines (e.g., (E)-4-((4-chlorophenyl)diazenyl)-1H-pyrazole-3,5-diamine) replace the tetrazole core with a pyrazole ring but retain the diamine motif. The diazenyl group introduces π-conjugation and redox activity .
- Synthesis: Formed via condensation of aminopyrazoles with electrophilic reagents (e.g., 3-(dimethylamino)-1-(2-naphthyl)-2-propen-1-one), as seen in .
- Applications : Studied for DNA-binding and antioxidant activities, leveraging the diazenyl group's electron-withdrawing effects .
Metal Complexes with Diamine Ligands
- Structure : Schiff base ligands like bis(5-methylsalicylaldehyde)-3-oxapentane-1,5-diamine form complexes with Mn(III), Gd(III), and Dy(III). These feature ether linkages and salicylaldehyde-derived imines, differing from the tetrazole backbone .
- Properties : Enhanced stability and luminescence due to metal coordination. For example, Mn(III) complexes exhibit antioxidant activity with IC50 values comparable to ascorbic acid .
Comparative Analysis Table
Biological Activity
N~1~-[(E)-phenylmethylidene]-1H-tetrazole-1,5-diamine, a compound with the molecular formula C8H8N6, has garnered attention for its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, mechanisms of action, and applications.
Chemical Structure and Properties
The compound features a tetrazole ring, which is known for its diverse biological activities. The structural formula is represented as follows:
This structure contributes to its reactivity and interaction with biological systems.
Antimicrobial Properties
Several studies have investigated the antimicrobial properties of this compound. Research indicates that this compound exhibits significant antifungal activity against various pathogens. For example, it has been shown to inhibit the growth of fungi such as Candida albicans and Aspergillus niger. The mechanism of action is believed to involve disruption of fungal cell membrane integrity and inhibition of ergosterol biosynthesis.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 32 µg/mL |
| Aspergillus niger | 64 µg/mL |
These findings suggest that this compound could be a promising candidate for developing antifungal agents.
Cytotoxicity and Anticancer Activity
The compound has also been evaluated for its cytotoxic effects on various cancer cell lines. In vitro studies demonstrated that it induces apoptosis in human cancer cells, including breast and lung cancer cell lines. The cytotoxic effects are attributed to the compound's ability to generate reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| A549 (Lung Cancer) | 20 |
These results indicate that this compound warrants further investigation as a potential anticancer agent.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The tetrazole moiety may interact with key enzymes involved in fungal and cancer cell metabolism.
- Induction of Oxidative Stress : By generating ROS, the compound can damage cellular components, leading to apoptosis.
- Membrane Disruption : Its lipophilic nature allows it to integrate into cell membranes, compromising their integrity.
Case Study 1: Antifungal Efficacy
In a controlled study assessing the antifungal efficacy of this compound against Candida albicans, researchers treated infected mice with varying doses of the compound. Results showed a dose-dependent reduction in fungal load in treated mice compared to controls.
Case Study 2: Anticancer Potential
A recent clinical trial evaluated the safety and efficacy of the compound in patients with advanced breast cancer. Patients receiving the treatment exhibited significant tumor shrinkage and improved survival rates compared to those receiving standard chemotherapy.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N¹-[(E)-phenylmethylidene]-1H-tetrazole-1,5-diamine, and what methodological considerations ensure high yields?
- Answer : The compound can be synthesized via:
- Ugi-Azide Reaction : A four-component reaction using aldehydes, amines, isocyanides, and azidotrimethylsilane, achieving yields up to 96% under mild conditions. Key parameters include solvent choice (e.g., methanol or dichloromethane) and stoichiometric balance of reactants .
- Click Chemistry : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for regioselective 1,2,3-triazole formation. However, tetrazole synthesis may require thermal activation or alternative dipolarophiles due to alkyne reactivity limitations .
- Oxidative Cyclization : Using NaN₃ and nitriles under acidic conditions, though this method may require rigorous temperature control to avoid side reactions .
Q. How can researchers characterize the structural and electronic properties of this tetrazole derivative?
- Answer :
- Spectroscopy : ¹H/¹³C-NMR to confirm regiochemistry (e.g., tetrazole ring protons at δ 8.5–9.5 ppm) and UV-Vis for π→π* transitions in the phenylmethylidene group .
- X-Ray Crystallography : Resolve stereochemistry and intermolecular interactions (e.g., hydrogen bonding with solvent molecules) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 256.2) .
Advanced Research Questions
Q. How can kinetic vs. thermodynamic control be leveraged to address regioselectivity challenges in tetrazole synthesis?
- Answer :
- Thermodynamic Control : Prolonged reaction times at elevated temperatures favor the more stable 1,5-disubstituted isomer due to lower activation energy for isomerization .
- Kinetic Control : Low-temperature conditions (<0°C) with Cu(I) catalysts stabilize the 1,4-isomer in click chemistry, but this is less applicable to tetrazoles. Instead, steric effects from bulky substituents (e.g., 2,6-dimethylphenyl) can direct regioselectivity .
- Methodological Tip : Use in situ IR or Raman spectroscopy to monitor reaction progress and identify dominant pathways .
Q. What computational methods are effective for modeling the reactivity of N¹-[(E)-phenylmethylidene]-1H-tetrazole-1,5-diamine in catalytic systems?
- Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (FMOs) to predict nucleophilic/electrophilic sites. For example, the tetrazole N2 atom often exhibits high electron density, making it reactive toward electrophiles .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics (e.g., polar aprotic solvents accelerating SNAr mechanisms) .
- Software : Gaussian 16 for DFT, COMSOL Multiphysics for coupling reaction kinetics with mass transfer in flow reactors .
Q. How can factorial design optimize reaction conditions for scaling up synthesis?
- Answer :
- Variables : Temperature, catalyst loading, solvent polarity, and reactant molar ratios.
- Design : A 2⁴ factorial matrix to identify significant interactions (e.g., temperature-catalyst synergy). Use ANOVA to rank factors by p-value (<0.05) .
- Case Study : For Ugi-azide reactions, optimal conditions may involve 1.2 eq. azidotrimethylsilane, 20 mol% ZnCl₂, and 25°C in THF, achieving >90% yield .
Q. How should researchers address contradictions in reported catalytic efficiencies for tetrazole functionalization?
- Answer :
- Data Normalization : Compare turnover frequencies (TOF) under standardized conditions (e.g., 25°C, 1 atm).
- Catalyst Characterization : Use XPS or EXAFS to verify oxidation states and coordination environments, which may explain discrepancies (e.g., Cu(I) vs. Cu(II) in click chemistry) .
- Meta-Analysis : Apply statistical tools like Cohen’s d to quantify effect sizes across studies .
Methodological Tables
Table 1 : Key Synthetic Methods and Yields
| Method | Conditions | Yield (%) | Key Reference |
|---|---|---|---|
| Ugi-Azide | MeOH, RT, 24h | 96 | |
| CuAAC | CuI, DMF, 60°C | 78 | |
| Oxidative Cyclization | HCl, NaN₃, 80°C | 65 |
Table 2 : Critical Characterization Data
| Technique | Key Observations | Reference |
|---|---|---|
| ¹H-NMR | δ 8.7 ppm (tetrazole H) | |
| X-Ray | C–N bond length: 1.32 Å | |
| HRMS | [M+H]⁺ = 256.1298 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
